7-Chloro-4-(1-methylhydrazinyl)quinoline
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Overview
Description
7-Chloro-4-(1-methylhydrazinyl)quinoline is a chemical compound with the molecular formula C10H10ClN3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(1-methylhydrazinyl)quinoline typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with methylhydrazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol or methanol. The reaction conditions often include heating the mixture to reflux to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The crude product is typically purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-(1-methylhydrazinyl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the chloro or hydrazinyl positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or sodium ethoxide in alcohol solvents are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
Scientific Research Applications
7-Chloro-4-(1-methylhydrazinyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as an antimalarial and anticancer agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-4-(1-methylhydrazinyl)quinoline involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. In cancer cells, it may induce apoptosis by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial properties.
4,7-Dichloroquinoline: A precursor in the synthesis of various quinoline derivatives.
7-Chloro-4-hydrazinoquinoline: Used in the preparation of Schiff base hydrazone ligands
Uniqueness
7-Chloro-4-(1-methylhydrazinyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylhydrazinyl group enhances its reactivity and potential for forming various derivatives with significant biological activities .
Properties
CAS No. |
51708-15-7 |
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Molecular Formula |
C10H10ClN3 |
Molecular Weight |
207.66 g/mol |
IUPAC Name |
1-(7-chloroquinolin-4-yl)-1-methylhydrazine |
InChI |
InChI=1S/C10H10ClN3/c1-14(12)10-4-5-13-9-6-7(11)2-3-8(9)10/h2-6H,12H2,1H3 |
InChI Key |
HGGBWXLTZQVJSF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C2C=CC(=CC2=NC=C1)Cl)N |
Origin of Product |
United States |
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